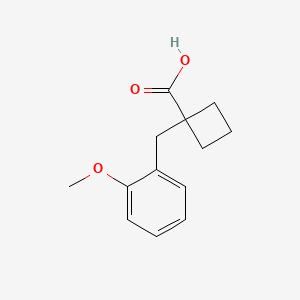

1-(2-Methoxybenzyl)cyclobutancarbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a cyclobutane ring attached to a carboxylic acid group and a 2-methoxybenzyl group. It is primarily used in research and industrial applications due to its unique structural properties and reactivity.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis to construct complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Analyse Chemischer Reaktionen

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving the carboxyl group. These reactions include:

Acid-Base Neutralization: Reacts with bases to form salts and water.

Esterification: In the presence of alcohols and a suitable catalyst, it forms esters.

Amide Formation: Reacts with amines to form amides, which are important in biochemistry and pharmaceutical synthesis.

The cyclobutane ring can also participate in ring-opening reactions under certain conditions, enabling a wider variety of chemical transformations.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methoxybenzyl group may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

1-(Methoxymethyl)cyclobutanecarboxylic acid: Features a methoxymethyl group instead of a methoxybenzyl group.

Cyclobutanecarboxylic acid: Lacks the methoxybenzyl group, making it less complex.

Cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a cyclobutane ring.

The presence of the 2-methoxybenzyl group in 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid imparts unique structural and chemical properties, making it distinct from these similar compounds.

Biologische Aktivität

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid (CAS No. 1439902-86-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- Solubility : Greater than 32 µg/mL at pH 7.4

The biological activity of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling and responses.

- Gene Expression Alteration : The compound may affect the expression of genes related to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have indicated that 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Properties

Research has shown that this compound may possess anticancer properties. In vitro studies using cancer cell lines have indicated that it can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 10 ± 1.5 | Induction of apoptosis |

| HEPG2 (Liver) | 12 ± 1.0 | Inhibition of cell proliferation |

| A549 (Lung) | 15 ± 2.0 | Cell cycle arrest |

Case Studies

Several case studies have explored the therapeutic potential of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid:

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at a pharmaceutical institute, this study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a promising potential for development as an antimicrobial agent.

-

Anticancer Research :

- A collaborative study between oncology departments found that the compound effectively inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for further drug development.

-

Mechanistic Insights :

- A detailed mechanistic study revealed that the compound's anticancer effects were linked to the activation of apoptotic pathways and modulation of key signaling proteins involved in cell survival.

Eigenschaften

IUPAC Name |

1-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-11-6-3-2-5-10(11)9-13(12(14)15)7-4-8-13/h2-3,5-6H,4,7-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIMHWXWLZYOIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2(CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.